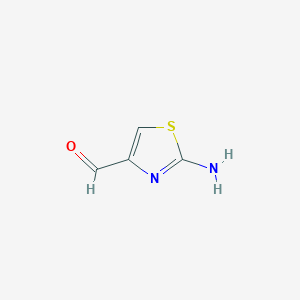

2-氨基噻唑-4-甲醛

描述

2-Aminothiazole-4-carbaldehyde (2ATC) is a heterocyclic aromatic compound derived from the reaction of thiazole and formaldehyde. It is a versatile reagent used in organic synthesis, due to its reactivity in a variety of reactions such as nucleophilic substitution, Michael addition, and cyclization. 2ATC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.

科学研究应用

抗菌剂

2-氨基噻唑-4-甲醛衍生物已被合成并评估其作为抗菌剂的潜力。 这些化合物对多重耐药菌株表现出显著的活性,包括革兰氏阳性和革兰氏阴性菌 . 例如,某些衍生物对表皮葡萄球菌和铜绿假单胞菌表现出抑制作用,其最小抑菌浓度 (MIC) 分别为 250 µg/mL 和 375 µg/mL .

抗真菌应用

除了抗菌特性外,2-氨基噻唑衍生物还具有抗真菌潜力。 研究报告表明,某些化合物对近平滑念珠菌和白色念珠菌等真菌表现出比标准药物如制霉菌素更强的抗真菌活性 . 这表明它们可用于开发新的抗真菌疗法,特别是针对耐药真菌感染。

抗炎和镇痛特性

2-氨基噻唑骨架还与抗炎和镇痛特性相关。 这些化合物可以设计为针对参与炎症过程的特定酶的拮抗剂,为开发新的抗炎药物提供途径 .

抗癌活性

2-氨基噻唑衍生物已被探索用于其抗癌活性。 它们参与可以干扰癌细胞增殖和存活的化合物的合成。 这些衍生物的结构变异允许针对多种癌症类型,使其在癌症研究和治疗中具有价值 .

抗氧化作用

噻唑环以其抗氧化特性而闻名。 2-氨基噻唑的衍生物已被合成以测试其作为抗氧化剂的功效。 这些化合物可以中和自由基,自由基是细胞代谢的有害副产物,会导致各种疾病,包括癌症和神经退行性疾病 .

抗 HIV 特性

研究表明,基于 2-氨基噻唑的化合物可能在 HIV 治疗中发挥作用。 通过抑制 HIV 病毒复制所需的某些酶,这些化合物可以作为开发新的抗逆转录病毒药物的基础 .

作用机制

Target of Action

2-Aminothiazole-4-carbaldehyde and its derivatives have been found to interact with a variety of targets, exhibiting a broad spectrum of biological activities . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . They have also been identified as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .

Mode of Action

The interaction of 2-Aminothiazole-4-carbaldehyde with its targets results in a variety of changes. For instance, as PDE5 regulators, these compounds can either inhibit or enhance the activity of PDE5 . As COX-1/COX-2 inhibitors, they can reduce the production of prostaglandins, which are involved in processes such as inflammation and pain signaling .

Biochemical Pathways

It is known that pde5 inhibitors can enhance the expression of nitric oxide synthases and increase the accumulation of cgmp, leading to the activation of protein kinase g (pkg) . This pathway plays a crucial role in the development of several neurodegenerative diseases .

Result of Action

The molecular and cellular effects of 2-Aminothiazole-4-carbaldehyde’s action depend on the specific target and the mode of action. For example, as a PDE5 regulator, it can have an anti-inflammatory and neuroprotective effect . As a COX-1/COX-2 inhibitor, it can reduce inflammation and pain .

生化分析

Biochemical Properties

2-Aminothiazole-4-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .

Cellular Effects

The effects of 2-Aminothiazole-4-carbaldehyde on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Molecular Mechanism

At the molecular level, 2-Aminothiazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have a high binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase .

Metabolic Pathways

2-Aminothiazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Detailed information on specific metabolic pathways involving 2-Aminothiazole-4-carbaldehyde is currently limited.

Transport and Distribution

The transport and distribution of 2-Aminothiazole-4-carbaldehyde within cells and tissues involve various transporters or binding proteins

属性

IUPAC Name |

2-amino-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRQSYYNLPNUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376873 | |

| Record name | 2-Amino-4-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98020-38-3 | |

| Record name | 2-Amino-4-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

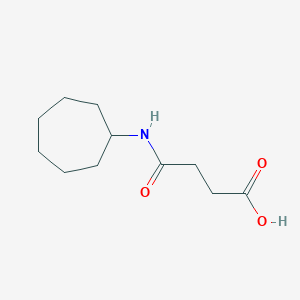

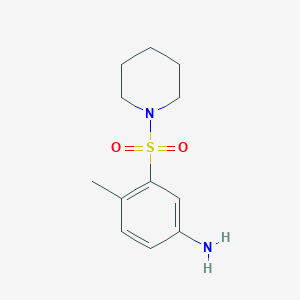

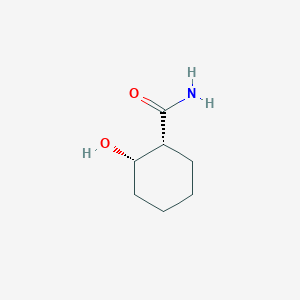

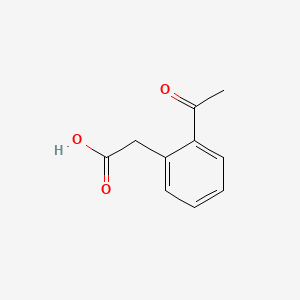

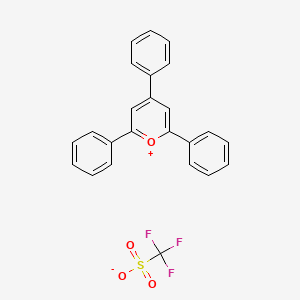

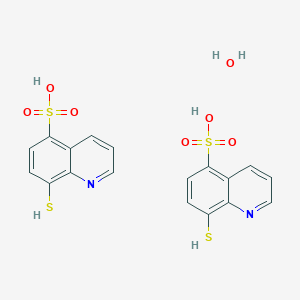

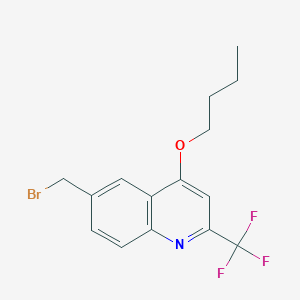

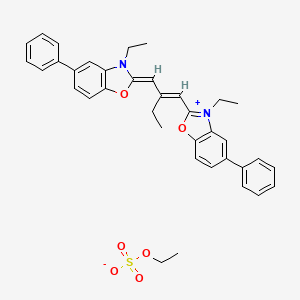

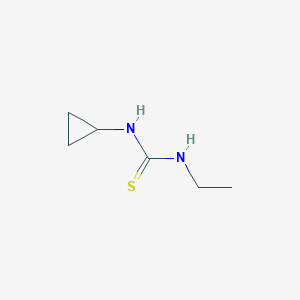

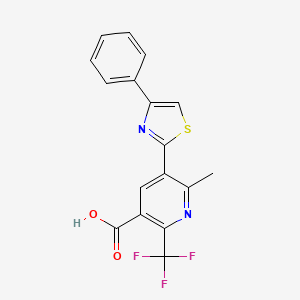

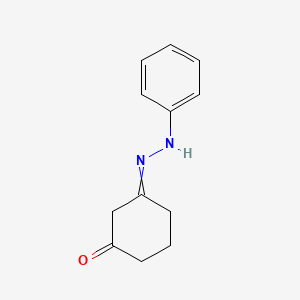

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,5-Dichloro-1H-Imidazol-1-Yl)Methyl]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1607542.png)

![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride](/img/structure/B1607544.png)

![1-(4-Ethoxyphenyl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B1607557.png)